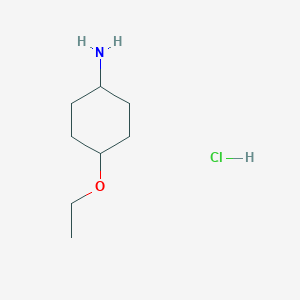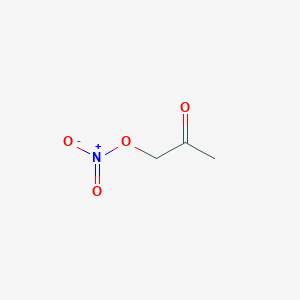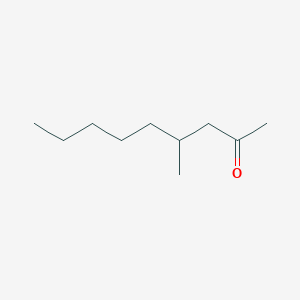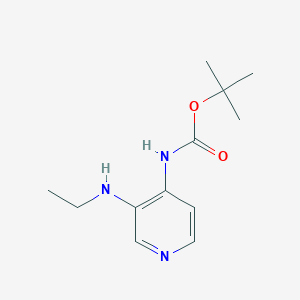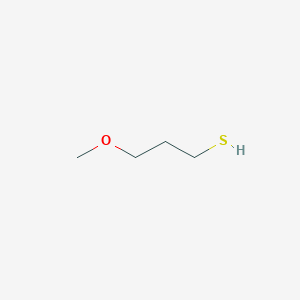
3-Methoxypropane-1-thiol
説明
3-Methoxypropane-1-thiol, also known as methoxymethyl mercaptan, is an organosulfur compound. It has a CAS Number of 67275-37-0 and a molecular weight of 106.19 . The IUPAC name for this compound is 3-methoxy-1-propanethiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10OS/c1-5-3-2-4-6/h6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Wine Aroma and Consumer Preferences
- A study focused on the sensory properties and aroma compounds in Sauvignon Blanc wines identified the significance of various thiols, including 3-mercaptohexyl acetate (3MHA), in contributing to tropical and "cat urine/sweaty" attributes. The consumer preferences varied, with some preferring wines with higher tropical and confectionary aroma, while others preferred 'green' attributes. This highlights the impact of thiols like 3MHA in the wine industry (King et al., 2011).
Mucoadhesive Nanoparticles for Drug Delivery
- Research on thiolated sub-100 nm organosilica nanoparticles, derived from 3-mercaptopropyltrimethoxysilane, shows promising applications in drug delivery, particularly for ocular mucosal surfaces. These nanoparticles exhibit excellent colloidal stability and mucoadhesive properties, which could enhance the efficacy of drug delivery systems (Irmukhametova, Mun, & Khutoryanskiy, 2011).
Analytical Determination of Thiols in Wines
- The development of an analytical method involving liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the determination of thiol compounds in wine. This method assists in quantifying thiols like 3MH and 3MHA, which are key to understanding the sensory attributes of wines (Piano et al., 2015).
Thiol-Reactive Polymers
- A study discussed the synthesis of 3-arm star polymers using thiol–ene click chemistry. This process utilizes homopolymers prepared with reversible addition–fragmentation chain transfer (RAFT) and highlights the potential of thiol-based reactions in developing advanced polymer architectures (Chan et al., 2009).
Surface Functionalization and Patterning
- The use of thiol-quinone methide photoclick chemistry for reversible surface functionalization and patterning. This method allows efficient conversion of surfaces for various applications, including the immobilization of compounds and spatial control of surface derivatization (Arumugam & Popik, 2012).
Functional Polysiloxanes Synthesis
- Research on the synthesis of functional polysiloxanes using a photoinitiated thiol–ene click reaction. These polysiloxanes exhibit fluorescence properties and are useful in hydrophilic modifications of various materials, potentially applicable in biomedical fields (Cao et al., 2017).
Thiol PEGylation in Drug Delivery
- A study developed a spectrophotometric biphasic assay for estimating mPEG-maleimide in thiol PEGylation reaction mixtures. This method is important for the quantitative analysis of mPEG-m
Synthesis of Amphiphilic Graft Copolymers
- The synthesis of amphiphilic graft copolymers consisting of hydrophobic poly(3-hydroxyalkanoates) and hydrophilic poly(oxyethylene-co-oxypropylene) units was achieved using thiol-ene chemistry. This method simplifies the process of creating amphiphilic copolymers with potential applications in drug delivery and biomaterials (Le Fer et al., 2012).
Polymerization with Thiol Chain Transfer Agents
- A study on the use of thioethers of 2-methylenepropane-1,3-thiol as chain transfer agents for free radical polymerization. This method introduces functional end groups during polymerization and provides insights into the design of polymers with specific properties (Sunder & Mülhaupt, 1999).
Synthesis of Labelled Compounds for Mechanistic Studies
- Research on the synthesis of 1,3-diphenyl-2(13C)-hydroxy-3-methoxypropan-1-one, which was used to probe the mechanism of a benzilic ester rearrangement. This study contributes to a better understanding of reaction mechanisms in organic chemistry and the development of new synthetic methods (Marques, Ramalho, & Burke, 2009).
Adhesive Polymers Synthesis
- The synthesis of 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate, a monomer for adhesive polymers, illustrates the potential of thiol compounds in developing novel materials with specific adhesive properties (Moszner et al., 2006).
特性
IUPAC Name |
3-methoxypropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-5-3-2-4-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBKXISIZSZEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617228 | |
| Record name | 3-Methoxypropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67275-37-0 | |
| Record name | 3-Methoxypropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





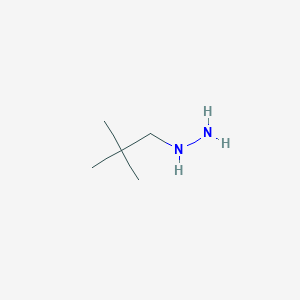
![Butanoic acid, 4-[bis(2-pyridinylmethyl)amino]-](/img/structure/B3192949.png)
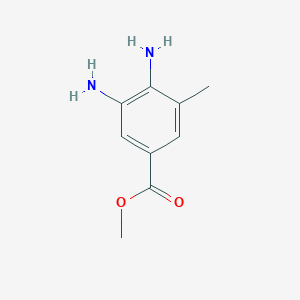

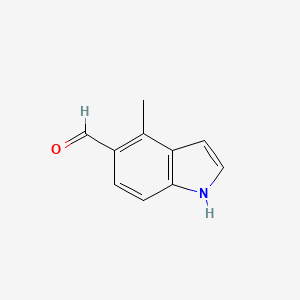
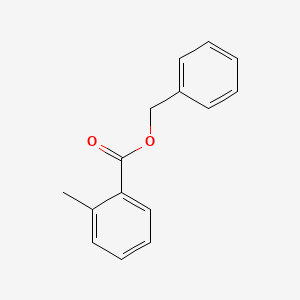
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)
![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)
